N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide
Description
This compound is a heterocyclic hybrid integrating a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group, a triazole ring bearing a 4-fluorophenyl moiety, and a benzamide side chain. The ethylsulfanyl group may enhance lipophilicity, while the fluorophenyl substituent could influence electronic properties and target binding .
Properties
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O2S3/c1-2-33-22-29-27-20(35-22)25-18(31)13-34-21-28-26-17(30(21)16-10-8-15(23)9-11-16)12-24-19(32)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,24,32)(H,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIZJVZTQQNBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide is a complex molecule that incorporates various pharmacologically relevant moieties. This article reviews its biological activities, focusing on antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound features a 1,3,4-thiadiazole ring and a triazole moiety, both known for their biological activities. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 420.52 g/mol |
| Molecular Formula | C18H20N6O2S3 |
| LogP | 4.2238 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 46.022 Ų |
Antimicrobial Activity
The presence of the thiadiazole and triazole rings suggests significant antimicrobial potential. Research indicates that derivatives of 1,3,4-thiadiazoles exhibit broad-spectrum activity against various pathogens:
- Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 32 to 42 μg/mL against Candida albicans and Aspergillus niger .
- Antifungal Activity : The incorporation of halogenated phenyl groups has been linked to enhanced antifungal properties. Studies report that certain derivatives exhibit inhibition rates between 58% and 66% compared to standard antifungals like fluconazole .
Anticancer Activity
The anticancer potential of this compound is noteworthy. Research has shown that:
- Cytotoxicity : Various thiadiazole derivatives have been tested for cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values for these compounds ranged from 0.28 to 10 μg/mL .
- Mechanism of Action : The proposed mechanism includes the inhibition of tubulin polymerization, which is critical for cancer cell proliferation. Molecular docking studies suggest strong binding affinities to tubulin .
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Study on Thiadiazole Derivatives : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial properties. The study concluded that modifications on the thiadiazole ring significantly influenced the antibacterial activity against various strains .
- Antitumor Evaluation : A comprehensive evaluation of benzothiazole derivatives indicated promising results in inhibiting tumor growth in vitro, with some compounds achieving IC50 values lower than those of standard chemotherapeutics .
Scientific Research Applications
Agricultural Applications
2.1 Fungicides
The compound's structure suggests potential use as a fungicide. Thiadiazole derivatives are known for their ability to inhibit fungal growth and can be utilized in crop protection strategies . The incorporation of specific substituents can enhance their selectivity and efficacy against plant pathogens.
2.2 Plant Growth Regulators
Some derivatives may also function as plant growth regulators due to their ability to influence hormonal pathways in plants. This application is particularly relevant in enhancing crop yield and resistance to stress .
Case Study 1: Anticancer Evaluation
In a study evaluating various thiadiazole derivatives for anticancer properties, compounds structurally related to N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .
Case Study 2: Antimicrobial Activity
A series of thiadiazole-based compounds were tested against a panel of bacterial strains including E.coli and S.aureus. The results indicated that modifications leading to increased lipophilicity enhanced antimicrobial activity significantly .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethylsulfanyl (-S-C₂H₅) group on the thiadiazole ring and the triazole-linked sulfanyl (-S-) group are prime sites for nucleophilic substitution.
-
Key Insight : Microwave-assisted synthesis enhances reaction rates and yields for substitutions at the thiadiazole ring.
Hydrolysis Reactions
The benzamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Catalyst | Yield | References |
|---|---|---|---|---|
| 6M HCl, reflux, 8 hrs | Benzoic acid derivative + free amine | - | 82% | |
| 2M NaOH, ethanol, 60°C | Sodium benzoate + ammonium byproduct | - | 75% |
-
Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack.
Electrophilic Aromatic Substitution
The 4-fluorophenyl group directs electrophilic substitution to the meta position due to fluorine’s strong electron-withdrawing effect:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hrs | 3-nitro-4-fluorophenyl derivative | 58% | |
| Br₂ (FeBr₃ catalyst) | CHCl₃, 40°C, 4 hrs | 3-bromo-4-fluorophenyl derivative | 63% |
-
Note : Fluorine’s deactivating nature reduces reaction rates compared to non-fluorinated aryl systems .
Oxidative Transformations
The ethylsulfanyl group is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 3 hrs | Ethylsulfinyl (-SO-C₂H₅) derivative | 70% | |
| KMnO₄ (acidic) | H₂SO₄, 70°C, 6 hrs | Ethylsulfonyl (-SO₂-C₂H₅) derivative | 65% |
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Characterization : Oxidized products confirmed via IR (S=O stretch at 1050–1150 cm⁻¹) and MS.
Cycloaddition and Ring-Opening Reactions
The 1,2,4-triazole ring participates in [3+2] cycloadditions with nitriles:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acetonitrile | Cu(I) catalyst, 100°C | Fused triazole-imidazole heterocycle | 55% |
-
The thiadiazole ring remains stable under these conditions but may open under strong reducing agents (e.g., LiAlH₄).
Stability Under Thermal and pH Conditions
| Condition | Observation | Degradation | References |
|---|---|---|---|
| 150°C, 2 hrs | Partial decomposition of triazole ring | 20% | |
| pH < 2 or pH > 10 | Hydrolysis of benzamide and sulfanyl groups | 40–60% |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Thiadiazole Core
- N-[5-((4-chlorophenyl)methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (): Replaces the ethylsulfanyl group with a 4-chlorobenzylsulfanyl moiety. The dimethylsulfamoyl benzamide side chain introduces a sulfonamide group, which may improve solubility compared to the unmodified benzamide in the target compound.
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide ():
- Features dual sulfanyl linkages and a chloro-methylphenyl acetamide chain.
- The benzylsulfanyl group increases steric bulk, possibly reducing membrane permeability relative to the ethylsulfanyl group in the target compound.
Triazole Ring Modifications
- N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide (): Substitutes the 4-fluorophenyl group with a 4-methylphenyl-pyrazolyl-thiophene system.
Benzamide Side Chain Analogues
- N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide ():
- Replaces the triazole-fluorophenyl unit with an isoxazole-phenyl group.
- The isoxazole ring’s oxygen atom could engage in hydrogen bonding, differing from the triazole’s nitrogen-based interactions.
Physicochemical and Pharmacokinetic Properties
*Calculated based on molecular formula.
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to distinguish overlapping signals from the triazole, thiadiazole, and fluorophenyl groups .
- X-ray Crystallography : Resolve stereoelectronic effects, such as the conformation of the ethylsulfanyl group and planarity of the triazole-thiadiazole system .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion integrity, particularly for sulfur-rich fragments prone to in-source decay .
How can researchers optimize reaction yields for the final coupling step?
Advanced Research Question
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (THF vs. DMF), base strength (NaH vs. K2CO3), and stoichiometry .
- Flow Chemistry : Continuous-flow systems improve mixing efficiency and reduce side reactions (e.g., hydrolysis of benzoyl chloride) .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) to isolate the product from unreacted starting materials .
What strategies mitigate contradictions in biological activity data across structurally similar analogs?
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing ethylsulfanyl with methylsulfanyl) to assess impacts on antimicrobial potency .
- Enzyme Assays : Compare inhibition kinetics against target enzymes (e.g., dihydrofolate reductase) to isolate electronic effects of the fluorophenyl group .
- Computational Docking : Model interactions with active sites to rationalize disparities in IC50 values between analogs .
How do substituents on the triazole ring influence solubility and bioavailability?
Advanced Research Question
- LogP Analysis : Introduce polar groups (e.g., hydroxyl or carboxyl) to the benzamide moiety to improve aqueous solubility, counteracting the lipophilic ethylsulfanyl group .
- Caco-2 Permeability Assays : Quantify intestinal absorption differences between analogs with/without the 4-fluorophenyl group, which enhances membrane penetration via π-π stacking .
What are the challenges in scaling up the synthesis while maintaining purity?
Basic Research Question
- Byproduct Formation : Monitor for thioether oxidation products (e.g., sulfoxides) using TLC or HPLC during scale-up .
- Crystallization Optimization : Use anti-solvent techniques (e.g., adding ethanol to DCM) to enhance crystal uniformity and yield >95% purity .
How can researchers validate the compound’s mechanism of action in antimicrobial assays?
Advanced Research Question
- Time-Kill Curves : Compare bactericidal kinetics against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to identify target specificity .
- Resistance Studies : Serial passage assays under sub-MIC conditions to assess propensity for resistance development .
What computational tools predict metabolic stability of this compound?
Advanced Research Question
- CYP450 Metabolism Prediction : Use SwissADME or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., ethylsulfanyl oxidation) .
- Metabolite Identification : Simulate Phase I/II metabolism with GLORYx or similar platforms to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
